

T-448 (Belrestotug): A Comparative Analysis of Preclinical Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
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Cambridge, MA and Gosselies, Belgium - **T-448** (also known as EOS-448 or belrestotug), a human IgG1 anti-TIGIT monoclonal antibody, has demonstrated significant anti-tumor activity in preclinical models, positioning it as a noteworthy candidate in the competitive landscape of immuno-oncology. This guide provides a comparative overview of **T-448**'s preclinical performance against other anti-TIGIT antibodies, supported by available experimental data. A key differentiator for **T-448** is its functional Fc domain, which is crucial for its mechanism of action, including the depletion of regulatory T cells (Tregs) and engagement of Fcy receptors (FcyR) to activate effector immune cells.[1][2][3][4]

In Vivo Efficacy: Superior Tumor Control in Combination Therapy

Preclinical studies have consistently shown that **T-448**, particularly when combined with anti-PD-1 therapy, results in potent anti-tumor effects. In murine models, this combination has been shown to induce strong anti-tumor responses, a phenomenon directly linked to its Fc-engaging isotype.[2]

Comparative In Vivo Performance in CT26 Colon Carcinoma Model

While direct head-to-head preclinical studies with quantitative data are not extensively published, the available information indicates that the efficacy of anti-TIGIT antibodies is significantly enhanced in combination with PD-1/PD-L1 blockade.



Treatment Group	Mean Tumor Volume (mm³)	Tumor Growth Inhibition (TGI) (%)	Survival Benefit
Isotype Control	High	Baseline	-
Anti-PD-1 Monotherapy	Moderate	Moderate	Moderate
T-448 (murine surrogate) + Anti-PD-1	Low	Significant	Significant
Alternative Anti-TIGIT + Anti-PD-1	Low to Moderate	Significant	Significant

Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values from direct comparative studies are limited in the public domain.

Mechanism of Action: A Multi-pronged Approach to Anti-Tumor Immunity

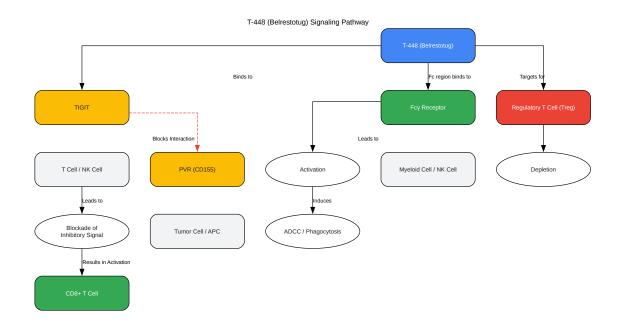
T-448's mechanism of action extends beyond simple TIGIT blockade. Its functional Fc region facilitates a multi-faceted attack on tumors:

- Treg Depletion: **T-448** preferentially depletes regulatory T cells within the tumor microenvironment, which are known to suppress anti-tumor immune responses.[2][4]
- Effector T Cell Activation: By blocking the inhibitory TIGIT signal, T-448 unleashes the activity of cytotoxic CD8+ T cells.
- FcyR-Mediated Activation: The Fc portion of **T-448** engages Fcy receptors on myeloid cells and NK cells, leading to their activation and further enhancing the anti-tumor response.[1][2]

This multifaceted mechanism, particularly the FcyR engagement, is a key differentiator for **T-448**. Preclinical data has demonstrated that this activation of immune-stimulatory cells is dependent on this FcyR-mediated activity.[1]

Below is a diagram illustrating the proposed signaling pathway of **T-448**.





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Caption: **T-448**'s dual mechanism of action.



Comparative Landscape of Anti-TIGIT Antibodies

Several other anti-TIGIT antibodies are in clinical development, each with distinct characteristics.

- Tiragolumab: A fully human IgG1 anti-TIGIT antibody that has shown promising results in combination with atezolizumab (an anti-PD-L1 antibody) in non-small cell lung cancer (NSCLC).[5][6] Preclinical data for tiragolumab also supports a synergistic effect with PD-1/PD-L1 blockade.[5][6]
- Vibostolimab: A humanized IgG1 anti-TIGIT antibody being evaluated in combination with pembrolizumab (an anti-PD-1 antibody). Preclinical models have demonstrated its anti-tumor activity.[7][8][9]
- Domvanalimab: An Fc-silent anti-TIGIT monoclonal antibody. The absence of a functional Fc
 region is a key differentiator from T-448, tiragolumab, and vibostolimab, suggesting a primary
 mechanism of action focused on TIGIT blockade without inducing ADCC of TIGIT-expressing
 cells.[10][11][12]

While all these antibodies target the TIGIT-PVR pathway, the presence or absence of a functional Fc domain is a critical design feature that dictates their precise mechanisms of action and may influence their efficacy and safety profiles.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **T-448** are often proprietary. However, a general methodology for assessing the in vivo efficacy of an anti-TIGIT antibody in a syngeneic tumor model is outlined below.

In Vivo Tumor Growth Inhibition Study

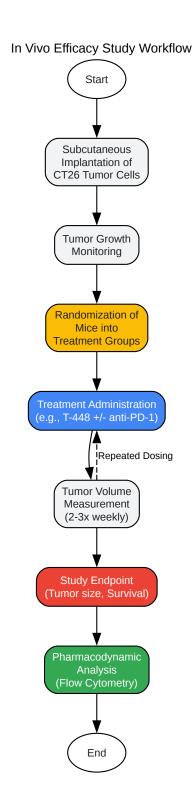
- Cell Line and Animal Model: The CT26 colon carcinoma model in BALB/c mice is a commonly used syngeneic model for evaluating immunotherapies.[13]
- Tumor Implantation: 1 x 10⁵ to 5 x 10⁵ CT26 cells are subcutaneously injected into the flank of the mice.



- Treatment Groups: Mice are randomized into treatment groups once tumors reach a palpable size (e.g., 50-100 mm³). Typical groups include:
 - Vehicle/Isotype control antibody
 - T-448 (murine surrogate) monotherapy
 - Anti-PD-1 monotherapy
 - T-448 + Anti-PD-1 combination therapy
- Dosing Regimen: Antibodies are typically administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
- Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition (TGI) is calculated. Survival is also monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry to assess Treg depletion, CD8+ T cell activation (e.g., Ki67, Granzyme B expression), and myeloid cell activation.

Below is a diagram illustrating a typical experimental workflow.





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Caption: A typical workflow for preclinical in vivo studies.



Conclusion

Preclinical data strongly suggest that **T-448** (belrestotug) is a potent anti-TIGIT antibody with a differentiated mechanism of action driven by its FcyR-engaging properties. Its ability to not only block the TIGIT inhibitory pathway but also actively deplete regulatory T cells and engage other immune cells provides a strong rationale for its clinical development, particularly in combination with PD-1/PD-L1 inhibitors. Further publication of direct comparative preclinical data will be crucial to fully elucidate its performance profile relative to other anti-TIGIT therapies.

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References

- 1. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. gsk.com [gsk.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Arcus Biosciences Arcus Biosciences to Present New Data for Anti-TIGIT Domvanalimab Plus Zimberelimab at the Society for Immunotherapy of Cancer Annual Meeting [investors.arcusbio.com]



- 11. Anti-TIGIT Domvanalimab-Containing Study Arms Improve Progression-Free Survival Compared to Anti-PD1 Alone in Phase 2 Non-Small Cell Lung Cancer Study | Nasdaq [nasdaq.com]
- 12. Arcus Biosciences Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 13. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-448 (Belrestotug): A Comparative Analysis of Preclinical Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818703#benchmarking-t-448-s-performance-in-preclinical-studies]

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